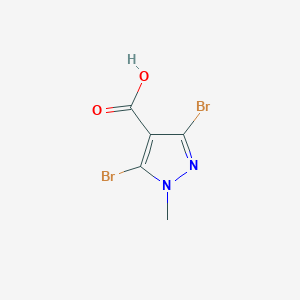
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- is a heterocyclic compound featuring a pyrazole ring substituted with carboxylic acid, two bromine atoms at positions 3 and 5, and a methyl group at position 1
Méthodes De Préparation
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- typically involves several steps:
Starting Materials: The synthesis begins with pyrazole and appropriate brominated precursors.
Bromination: The pyrazole ring is brominated at positions 3 and 5 using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group is introduced at position 1 using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents .
Analyse Des Réactions Chimiques
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine atoms at positions 3 and 5 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
These reactions are typically carried out under specific conditions to achieve the desired products with high selectivity and yield .
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid: Lacks the bromine and methyl substitutions, resulting in different chemical and biological properties.
3,5-Dibromo-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
1-Methyl-1H-pyrazole-4-carboxylic acid:
These comparisons highlight the unique features of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- and its potential advantages in various applications.
Propriétés
Numéro CAS |
134589-57-4 |
|---|---|
Formule moléculaire |
C5H4Br2N2O2 |
Poids moléculaire |
283.91 g/mol |
Nom IUPAC |
3,5-dibromo-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4Br2N2O2/c1-9-4(7)2(5(10)11)3(6)8-9/h1H3,(H,10,11) |
Clé InChI |
JCVPCOAGTBOURN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)Br)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


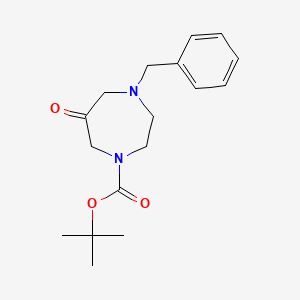
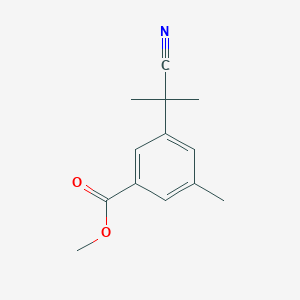
![Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B13899700.png)
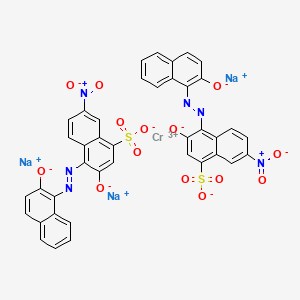
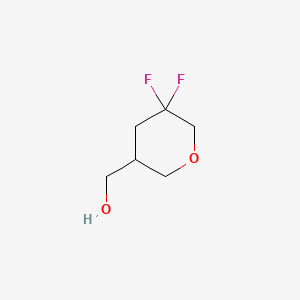
![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)

![3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13899724.png)
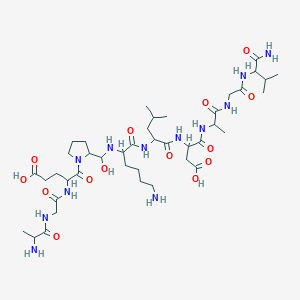

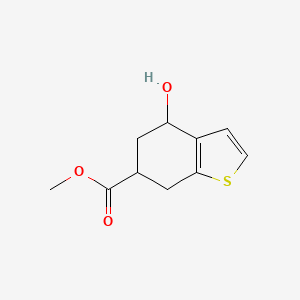
![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)
